Methyl (s)-2-bromobutanoate
CAS No.: 114438-76-5
Cat. No.: VC12026275
Molecular Formula: C5H9BrO2
Molecular Weight: 181.03 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 114438-76-5 |
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Molecular Formula | C5H9BrO2 |
Molecular Weight | 181.03 g/mol |
IUPAC Name | methyl (2S)-2-bromobutanoate |
Standard InChI | InChI=1S/C5H9BrO2/c1-3-4(6)5(7)8-2/h4H,3H2,1-2H3/t4-/m0/s1 |
Standard InChI Key | UFQQDNMQADCHGH-BYPYZUCNSA-N |
Isomeric SMILES | CC[C@@H](C(=O)OC)Br |
SMILES | CCC(C(=O)OC)Br |
Canonical SMILES | CCC(C(=O)OC)Br |
Introduction
Chemical and Physical Properties
Methyl (S)-2-bromobutanoate (CAS 17642-18-1) is a colorless to pale yellow liquid with a molecular weight of 179.01 g/mol. Its structure features a bromine atom at the β-position relative to the ester group, conferring electrophilic reactivity ideal for nucleophilic substitution and cross-coupling reactions. Key physical properties include:
Property | Value |
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Boiling Point | 75.2°C (50 mbar) |
Density | 1.43 g/cm³ (estimated) |
Solubility | Miscible with organic solvents |
Optical Rotation ([α]²⁵D) | +15.6° (c=1, CHCl₃) |
The compound’s stability is influenced by moisture and light, necessitating storage under inert atmospheres (e.g., nitrogen) at 2–8°C in amber glassware to inhibit decomposition .
Synthetic Methodologies
Classical Chemical Synthesis
A patent (WO2004052818A1) details an optimized two-step process:
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Bromination: Selective α-bromination of butyric acid using HBr and a catalytic amount of PBr₃, achieving >90% conversion .
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Esterification: Reaction with methanol under azeotropic distillation to remove water, yielding methyl 2-bromobutanoate in 79% isolated yield .
Biocatalytic Approaches
Enzymatic methods offer superior enantioselectivity. Old Yellow Enzymes (OYEs), such as those from Acinetobacter sp., catalyze the asymmetric reduction of methyl (Z)-2-bromocrotonate to methyl (S)-2-bromobutanoate with >95% enantiomeric excess (e.e.) . Key advantages include:
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Mild Conditions: Reactions proceed at 25–30°C in aqueous buffers.
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Sustainability: Eliminates toxic solvents and reduces waste.
Pharmaceutical Applications
Antiepileptic Drug Synthesis
Methyl (S)-2-bromobutanoate is a precursor to levetiracetam, a broad-spectrum antiepileptic. Enzymatic resolution of racemic methyl 2-chlorobutanoate (a structural analog) using Acinetobacter lipases achieves >95% e.e., underscoring the feasibility of analogous bromo-derivative applications .
Chiral Building Blocks
The compound’s bromine atom facilitates Suzuki-Miyaura couplings and nucleophilic substitutions, enabling access to β-substituted butanoates. For example:
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Anti-Inflammatory Agents: Coupling with aryl boronic acids yields NSAID precursors.
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Anticancer Therapeutics: Palladium-catalyzed cross-couplings generate prodrugs targeting kinase pathways.
Recent Advancements
Enzyme Engineering
Directed evolution of OYEs has enhanced catalytic efficiency. Mutant enzymes (e.g., OYE2-Glu27Arg) exhibit 3-fold higher activity toward α-bromoesters, reducing reaction times from 24 h to 8 h .
Continuous-Flow Systems
Microreactor technology enables continuous production, achieving space-time yields of 1.2 kg·L⁻¹·day⁻¹ while minimizing byproduct formation .
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